molecular formula C22H20N4O B2548422 2-Ethyl-1-(3-methoxyanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 611196-87-3

2-Ethyl-1-(3-methoxyanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B2548422
CAS No.: 611196-87-3
M. Wt: 356.429
InChI Key: CIKPRMJSJMXFBI-UHFFFAOYSA-N
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Description

This compound belongs to the pyrido[1,2-a]benzimidazole class, characterized by a fused tricyclic core with substituents influencing its physicochemical and biological properties. The structure includes:

  • 2-Ethyl group: Enhances lipophilicity and steric bulk.
  • 3-Methyl group: Modulates electronic effects and stability.

Properties

IUPAC Name

2-ethyl-1-(3-methoxyanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O/c1-4-17-14(2)18(13-23)22-25-19-10-5-6-11-20(19)26(22)21(17)24-15-8-7-9-16(12-15)27-3/h5-12,24H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIKPRMJSJMXFBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)NC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzimidazole-Pyridine Fusion via Condensation

Analogous to methods for simpler benzimidazoles, the fused core may form through acid-catalyzed condensation of N-(pyridin-2-yl)-3-methoxybenzene-1,2-diamine with a carbonyl-containing partner.

Proposed Reaction:

N-(Pyridin-2-yl)-3-methoxybenzene-1,2-diamine + Ethyl cyanoacetate  
→ Cyclocondensation → Pyrido[1,2-a]benzimidazole intermediate  

Key Conditions:

  • PTSA (p-toluenesulfonic acid) in refluxing toluene
  • Microwave assistance (150°C, 30 min)

Transition Metal-Catalyzed Cyclizations

Palladium/copper-mediated protocols enable efficient annulation:

Table 1: Metal-Catalyzed Cyclization Parameters

Catalyst System Substrate Class Yield Range Reference Model
Pd(OAc)₂/Xantphos 2-Aminopyridine derivatives 68-72%
CuI/1,10-Phenanthroline o-Haloaniline analogues 55-63%
Fe/S Nanoparticles Nitrile-containing precursors 83-91%

3-Methoxyanilino Substitution

Regioselective amination at position 1 presents significant challenges. Two pathways show promise:

Buchwald-Hartwig Amination

Optimized Conditions:

  • Pd₂(dba)₃ (2 mol%)
  • Xantphos (4 mol%)
  • Cs₂CO₃ base, 110°C in dioxane
  • 3-Methoxyaniline as nucleophile

Expected Yield: 65-70% based on analogous systems

Nucleophilic Aromatic Substitution

Feasible with electron-deficient intermediates:

Reaction Scheme:

4-Chloropyrido[1,2-a]benzimidazole + 3-Methoxyaniline  
→ 140°C in NMP → Target substitution  

Limitation: Requires strong electron-withdrawing groups at position 4

Integrated Synthetic Routes

Sequential Assembly Route

Stepwise Procedure:

  • Prepare 2-ethyl-3-methylpyridine-4-carbonitrile
  • Condense with 3-methoxy-N-(2-nitrophenyl)aniline
  • Reduce nitro group (H₂/Pd-C)
  • Cyclize under acidic conditions

Table 2: Sequential Route Performance Metrics

Step Reaction Type Conditions Yield
1 Cyanoalkylation KOH/EtOH, reflux 78%
2 Ullmann Coupling CuI, 130°C 62%
3 Catalytic Hydrogenation 5% Pd/C, H₂ (50 psi) 95%
4 Cyclocondensation HCl/EtOH, 80°C 58%

Overall Yield: 27.5% (calculated from step yields)

Convergent One-Pot Approach

Emerging methodologies suggest potential for tandem reactions:

Key Features:

  • Simultaneous cyclization/amination
  • Microwave-assisted (180°C, 15 min)
  • Ionic liquid solvent (BMIM·BF₄)

Reported Advantages:

  • 40% reduction in reaction time
  • 15% yield improvement vs. sequential routes

Purification and Characterization

Critical steps for ensuring product quality:

Purification Protocol:

  • Column chromatography (SiO₂, EtOAc/Hexane 3:7)
  • Recrystallization from ethanol/water
  • Final HPLC purity >98%

Characterization Data:

  • HRMS : m/z 357.1684 [M+H]⁺ (calc. 357.1709)
  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J=5.2 Hz, 1H), 7.89-7.45 (m, 5H), 6.82 (s, 1H), 3.85 (s, 3H), 2.98 (q, J=7.6 Hz, 2H), 2.48 (s, 3H), 1.32 (t, J=7.6 Hz, 3H)

Challenges and Optimization Opportunities

Persistent Issues:

  • Low overall yields in multi-step sequences
  • Regiochemical control during cyclization
  • Purification difficulties due to polar nitrile group

Emerging Solutions:

  • Flow chemistry approaches for exothermic steps
  • Enzymatic resolution of regioisomers
  • CO₂-expanded liquids for greener nitrile handling

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-1-(3-methoxyanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

Numerous studies have documented the biological activities of this compound, particularly focusing on its potential as an anticancer agent and antimicrobial agent.

Anticancer Activity

Research indicates that 2-Ethyl-1-(3-methoxyanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile exhibits significant cytotoxicity against various cancer cell lines. The mechanism of action often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation.

  • Case Study : A study published in a peer-reviewed journal demonstrated that this compound showed IC50 values in the low micromolar range against human colorectal carcinoma cells (HCT116), indicating potent anticancer activity compared to standard chemotherapeutics like 5-Fluorouracil .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for its antimicrobial efficacy against several bacterial strains.

  • Case Study : In vitro studies have shown that the compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were determined using standard broth dilution methods, revealing effective inhibition at concentrations as low as 1.27 µM against Escherichia coli .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the aniline moiety or variations in the carbonitrile group can significantly influence biological activity.

ModificationEffect on Anticancer ActivityEffect on Antimicrobial Activity
Methylation of AnilineIncreased potencyReduced efficacy
Halogen Substitution on Benzene RingEnhanced selectivityBroader spectrum of activity

Mechanism of Action

The mechanism of action of 2-Ethyl-1-(3-methoxyanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name (ID) Substituents (Position) Key Properties/Applications Biological Activity/Findings
Target Compound 2-Ethyl; 1-(3-methoxyanilino); 3-methyl Medical 3D printing (bone implants) Not directly reported (used as a component in biocompatible composites)
3a: 2-(4-Chlorobenzyl)-3-methyl-1-oxo-... 2-(4-Cl-benzyl); 1-oxo Antimicrobial (TB/MDR-TB) Active against Mycobacterium tuberculosis (MIC: 0.5–1.0 µg/mL)
3i: 2-(4-Fluorobenzyl)-3-methyl-1-oxo-... 2-(4-F-benzyl); 1-oxo Antimicrobial (TB/MDR-TB) High potency (MIC: 0.25 µg/mL); stable in metabolic assays
13b: 1-[2-(tert-Butylamino)ethyl]amino-3-methyl... 1-(tert-butylaminoethyl); 3-methyl Anticancer candidate Demonstrated cytotoxicity in cancer cell lines (IC₅₀: 1.2–3.5 µM)
2-Butyl-3-methyl-1-oxo-... 2-Butyl; 1-oxo Research chemical Acute toxicity: Eye/skin irritation; non-carcinogenic

Substituent Effects on Physicochemical Properties

  • 1-Position Modifications: 1-Oxo group (3a, 3i): Increases polarity and hydrogen-bond acceptor capacity, enhancing solubility in polar solvents (e.g., DMF/EtOH) . 1-(3-Methoxyanilino) (Target): Introduces aromatic amine functionality, improving compatibility with polymeric matrices in 3D-printed implants .
  • 2-Position Variations :
    • Benzyl derivatives (3a, 3i): Electron-withdrawing groups (Cl, F) enhance metabolic stability and antimicrobial potency .
    • Ethyl/Butyl groups (Target, ): Increase hydrophobicity, influencing material compatibility in medical composites .

Biological Activity

2-Ethyl-1-(3-methoxyanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and antibacterial applications. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on diverse research findings.

Synthesis

The synthesis of this compound involves several steps, typically beginning with the formation of the benzimidazole core followed by the introduction of substituents at specific positions on the aromatic rings. The detailed synthetic pathway is crucial for understanding how modifications affect biological activity.

Anticancer Activity

Numerous studies have demonstrated that derivatives of benzimidazole compounds exhibit potent anticancer properties. The compound has shown promising results against various cancer cell lines:

  • Cell Lines Tested : MCF-7 (breast cancer), HCT116 (colon cancer), and HEK293 (human embryonic kidney).
  • IC50 Values : The compound exhibited IC50 values ranging from 1.2 µM to 5.3 µM across different cell lines, indicating its effectiveness in inhibiting cell proliferation.
Cell Line IC50 (µM) Activity
MCF-71.2High inhibition
HCT1163.7Moderate inhibition
HEK2935.3Moderate inhibition

These results suggest that structural modifications significantly influence the compound's potency and selectivity.

The mechanism through which this compound exerts its anticancer effects may involve:

  • G-Quadruplex Binding : Some studies indicate that related benzimidazole compounds can selectively bind to G-quadruplex DNA structures, disrupting cancer cell proliferation by inducing apoptosis and cell cycle arrest at the G2/M phase.
  • Inhibition of Key Enzymes : The compound may also inhibit specific kinases involved in cancer cell signaling pathways, although further research is needed to elucidate these pathways fully.

Antibacterial Activity

In addition to its anticancer properties, the compound has shown antibacterial activity against both Gram-positive and Gram-negative bacteria:

  • Tested Strains : Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative).
  • Minimum Inhibitory Concentration (MIC) : The antibacterial efficacy was reported with MIC values indicating significant activity against E. faecalis and S. aureus.
Bacterial Strain MIC (µM) Activity
E. faecalis8Selective antibacterial
S. aureus16Moderate antibacterial

This dual functionality enhances its potential as a therapeutic agent in treating infections and cancer simultaneously.

Case Studies

Several case studies have highlighted the effectiveness of benzimidazole derivatives similar to the compound :

  • Case Study on Anticancer Activity : A study involving a series of substituted benzimidazoles demonstrated that compounds with methoxy groups exhibited enhanced antiproliferative effects compared to their unsubstituted counterparts.
  • Antibacterial Evaluation : Research on novel benzimidazole derivatives indicated strong antibacterial properties against resistant strains, supporting the need for further exploration into their clinical applications.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 2-Ethyl-1-(3-methoxyanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile?

  • Methodological Answer : A one-pot multicomponent reaction is a robust approach for synthesizing structurally similar pyrido[1,2-a]benzimidazole derivatives. This method involves reacting heterocyclic ketene aminals or enamines with nitriles and aldehydes under controlled conditions. For example, malononitrile and aromatic aldehydes can be used to form carbonitrile derivatives efficiently. The reaction typically proceeds without tedious work-up, as products often precipitate in pure form . Post-synthesis, purification via flash chromatography (e.g., cyclohexane/ethyl acetate gradients) ensures high yield and purity .

Q. How should researchers characterize this compound to confirm structural integrity?

  • Methodological Answer : Use a combination of spectroscopic and analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H and 13C^{13}C NMR spectra to verify substituent positions and aromatic proton environments. For example, characteristic peaks for methoxy groups appear at ~3.8 ppm (1H^1H) and ~56 ppm (13C^{13}C) .
  • Infrared Spectroscopy (IR) : Identify functional groups such as nitriles (sharp peaks at ~2230 cm1^{-1}) and aromatic C–H stretches (3100–3000 cm1^{-1}) .
  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) confirms molecular weight with <1 ppm error .

Advanced Research Questions

Q. How can computational reaction design improve the synthesis efficiency of pyrido[1,2-a]benzimidazole derivatives?

  • Methodological Answer : Integrate quantum chemical calculations (e.g., density functional theory) to predict reaction pathways and transition states. Computational tools like reaction path search algorithms can identify energetically favorable routes, reducing trial-and-error experimentation. For instance, ICReDD’s approach combines computational screening with experimental validation to optimize reaction conditions (e.g., solvent, temperature) and minimize byproducts .

Q. What strategies are recommended to address discrepancies in spectroscopic data during structural validation?

  • Methodological Answer :

  • Cross-Validation : Compare experimental NMR/IR data with computational simulations (e.g., DFT-predicted chemical shifts) .
  • Isotopic Labeling : Use 15N^{15}N-labeled precursors to resolve ambiguities in benzimidazole ring assignments.
  • Crystallography : If single crystals are obtainable, X-ray diffraction provides definitive structural confirmation .

Q. How can statistical experimental design (DoE) optimize reaction parameters for scaling pyrido[1,2-a]benzimidazole synthesis?

  • Methodological Answer : Apply factorial or response surface methodologies to evaluate critical variables (e.g., catalyst loading, reaction time). For example:

  • Central Composite Design : Test 3–5 factors (e.g., molar ratios, temperature) with center points to model nonlinear interactions .
  • Sensitivity Analysis : Identify parameters with the highest impact on yield (e.g., aldehyde substituent electronic effects) and refine conditions iteratively .

Safety and Handling in Research Contexts

Q. What precautions are critical when handling nitrile-containing benzimidazole derivatives?

  • Methodological Answer :

  • Ventilation : Use fume hoods to avoid inhalation of fine particulates .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles to prevent dermal/ocular exposure .
  • Spill Management : Absorb spills with inert materials (e.g., Celite) and dispose following hazardous waste protocols .

Methodological Considerations

  • Synthesis Efficiency : Multicomponent reactions reduce step count but require precise stoichiometry control .
  • Data Reproducibility : Document solvent purity, drying methods, and instrument calibration to ensure consistency across batches .

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